2-phenoxy-N,N-di(prop-2-en-1-yl)butanamide
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Overview
Description
2-phenoxy-N,N-di(prop-2-en-1-yl)butanamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a phenoxy group attached to a butanamide backbone, with two prop-2-en-1-yl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N,N-di(prop-2-en-1-yl)butanamide typically involves the following steps:
Formation of Phenoxyacetic Acid: Phenoxyacetic acid is prepared by the reaction of phenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The phenoxyacetic acid is then reacted with butanoyl chloride to form phenoxybutanamide.
Alkylation: The final step involves the alkylation of phenoxybutanamide with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N,N-di(prop-2-en-1-yl)butanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The phenoxy group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Reduced derivatives such as alcohols and amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-phenoxy-N,N-di(prop-2-en-1-yl)butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-phenoxy-N,N-di(prop-2-en-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic Acid: A precursor in the synthesis of 2-phenoxy-N,N-di(prop-2-en-1-yl)butanamide.
Phenoxybutanamide: An intermediate in the synthesis process.
N,N-Di(prop-2-en-1-yl)butanamide: A related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both phenoxy and N,N-di(prop-2-en-1-yl) groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H21NO2 |
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Molecular Weight |
259.34 g/mol |
IUPAC Name |
2-phenoxy-N,N-bis(prop-2-enyl)butanamide |
InChI |
InChI=1S/C16H21NO2/c1-4-12-17(13-5-2)16(18)15(6-3)19-14-10-8-7-9-11-14/h4-5,7-11,15H,1-2,6,12-13H2,3H3 |
InChI Key |
UXHZEPNTKPDSAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N(CC=C)CC=C)OC1=CC=CC=C1 |
Origin of Product |
United States |
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